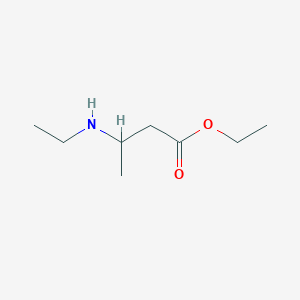

Ethyl 3-(ethylamino)butanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(ethylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-9-7(3)6-8(10)11-5-2/h7,9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRMCOWFDUQFMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of β Amino Esters As Versatile Synthetic Intermediates

β-Amino esters are highly valued as versatile building blocks in organic synthesis due to their bifunctional nature, possessing both an amino group and an ester moiety. This unique structural arrangement allows for a wide array of chemical transformations, making them crucial intermediates in the synthesis of a diverse range of biologically active molecules and complex organic frameworks. eurekaselect.com Their utility is particularly prominent in the preparation of β-lactam antibiotics, where the β-amino ester core forms a fundamental part of the iconic four-membered ring structure. eurekaselect.com

The synthesis of β-amino esters is a subject of extensive research, with numerous methods developed to control stereochemistry and achieve high yields. One of the most direct and atom-economical methods is the aza-Michael reaction, which involves the conjugate addition of an amine to an α,β-unsaturated ester. eurekaselect.comgoogle.com This reaction can be promoted by various catalysts, including Lewis acids and even silica (B1680970) gel under solvent-free conditions, highlighting a move towards more environmentally benign synthetic protocols. eurekaselect.comnih.gov Furthermore, enzymatic and catalytic processes are at the forefront of producing enantiomerically pure β-amino esters, which are critical for the synthesis of chiral drugs and other bioactive compounds. nih.gov The development of asymmetric synthesis methods, such as those employing chiral auxiliaries or catalysts, allows for the selective production of a desired stereoisomer, a crucial aspect in modern medicinal chemistry. scbt.comwikipedia.org

Contextual Overview of Butanoate Derivatives in Modern Synthesis

The butanoate functional group, an ester of butyric acid, is a common feature in a variety of organic molecules and plays a significant role in modern synthesis. nih.gov Butanoate derivatives are not only important as synthetic intermediates but also possess interesting properties and applications themselves. Ethyl butanoate, for instance, is widely known for its fruity aroma, similar to pineapple, and is used extensively as a flavor and fragrance agent in the food and cosmetic industries. wikipedia.org Its synthesis is typically achieved through the Fischer esterification of ethanol (B145695) and butyric acid. wikipedia.orgchemprob.org

Beyond their sensory properties, butanoate derivatives are employed in the synthesis of more complex molecules. For example, ethyl 3-hydroxybutanoate serves as a valuable chiral starting material for the synthesis of natural products. chemicalbook.com The butanoate moiety can be strategically introduced into a molecule to modify its physical and chemical properties or to act as a reactive handle for further chemical transformations. The versatility of butanoate derivatives is further underscored by their use in the production of plastics, where they can act as plasticizers, and in the pharmaceutical industry as components of larger drug molecules. wikipedia.org The study of butanoic acid and its derivatives continues to be an active area of research, with investigations into their biological roles and potential therapeutic applications. acs.orgrsc.org

Research Landscape and Emerging Directions for Ethyl 3 Ethylamino Butanoate

Direct Amination Approaches

Direct amination strategies involve the formation of the carbon-nitrogen bond at the β-position in a single key step, typically starting from a β-keto ester or through a reductive process.

Aminolysis Reactions of Corresponding β-Keto Esters

The direct reaction of a β-keto ester, such as ethyl acetoacetate (B1235776), with an amine represents a straightforward approach to β-enamino esters, which are closely related to β-amino esters and can be readily converted to them. In the case of this compound synthesis, this would involve the reaction of ethyl acetoacetate with ethylamine (B1201723). This reaction, often referred to as aminolysis, typically proceeds via the formation of an enamine intermediate.

The synthesis of analogous β-enamino esters, such as ethyl 3-aminocrotonate from ethyl acetoacetate and ammonium (B1175870) acetate, has been studied, providing insights into the probable conditions for the synthesis of this compound. haui.edu.vn The reaction is typically carried out in a suitable solvent, such as methanol, at room temperature. The molar ratio of the amine source to the β-keto ester is a critical parameter, with an excess of the amine often employed to drive the reaction towards the product. haui.edu.vn The reaction progress can be monitored by techniques like thin-layer chromatography. haui.edu.vn

Table 1: Representative Conditions for Aminolysis of Ethyl Acetoacetate

| Parameter | Condition | Source |

| Reactants | Ethyl acetoacetate, Ethylamine | N/A |

| Solvent | Methanol | haui.edu.vn |

| Temperature | Room Temperature | haui.edu.vn |

| Molar Ratio (Amine:Ester) | ~3:1 | haui.edu.vn |

| Reaction Time | 20 hours | haui.edu.vn |

Note: This data is extrapolated from the synthesis of a closely related compound and represents plausible conditions for the synthesis of this compound.

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the synthesis of amines. In the context of producing this compound, this strategy involves the reaction of ethyl acetoacetate with ethylamine to form an intermediate enamine, which is then reduced in situ to the desired β-amino ester. This one-pot procedure is highly efficient as it avoids the isolation of the intermediate enamine.

The reaction is typically carried out in the presence of a reducing agent that is selective for the imine or enamine functional group over the ester. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like palladium on carbon) can also be employed. The choice of reducing agent and reaction conditions can influence the yield and selectivity of the reaction.

Indirect Synthetic Routes via Precursors and Functional Group Interconversions

Indirect routes to this compound involve the synthesis of a precursor molecule, which is then converted to the target compound through one or more functional group interconversion steps.

Derivatization from β-Keto Esters (e.g., Ethyl Acetoacetate)

Ethyl acetoacetate serves as a versatile starting material for various synthetic transformations leading to the target β-amino ester.

The Aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental carbon-nitrogen bond-forming reaction. For the synthesis of this compound, this would involve the addition of ethylamine to an α,β-unsaturated ester, specifically ethyl crotonate.

This reaction can be catalyzed by various acids or bases. For instance, the synthesis of a related compound, ethyl 3-(pyridin-2-ylamino)propanoate, was achieved by reacting 2-aminopyridine (B139424) with ethyl acrylate (B77674) in the presence of trifluoromethanesulfonic acid as a catalyst. google.com The reaction was conducted in anhydrous ethanol (B145695) under reflux conditions. google.com Such conditions could likely be adapted for the reaction between ethylamine and ethyl crotonate.

Table 2: Plausible Conditions for Aza-Michael Addition

| Parameter | Condition | Source |

| Reactants | Ethyl crotonate, Ethylamine | N/A |

| Catalyst | Trifluoromethanesulfonic acid | google.com |

| Solvent | Anhydrous Ethanol | google.com |

| Temperature | Reflux | google.com |

| Atmosphere | Nitrogen | google.com |

Note: This data is based on the synthesis of a similar compound and represents a potential synthetic route.

The condensation of ethyl acetoacetate with an amine in the presence of a catalyst can lead to the formation of a β-enamino ester, which, as mentioned earlier, is a direct precursor to the target β-amino ester. This process is distinct from simple aminolysis as it relies on a catalyst to facilitate the dehydration reaction.

Studies on the reaction of aromatic amines with ethyl acetoacetate have shown that the direction of the reaction (acylation vs. condensation) can be controlled by temperature and the presence of a catalyst. researchgate.net For example, the reaction of 3-amino-9-ethylcarbazole (B89807) with ethyl acetoacetate in refluxing benzene (B151609) with a catalytic amount of hydrochloric acid led to the formation of the corresponding ethyl-β-arylaminocrotonate. researchgate.net This suggests that an acid catalyst can effectively promote the condensation of ethyl acetoacetate with ethylamine to form the enamine intermediate, ethyl 3-(ethylamino)crotonate, which can then be reduced to the final product.

Stereoselective Conversion of Hydroxy to Amino Functionalities

Once the chiral β-hydroxy ester is obtained, the next critical step is the stereoselective conversion of the hydroxyl group to an amino group. This transformation must proceed with controlled stereochemistry to ensure the desired configuration of the final β-amino ester.

One common strategy involves a two-step sequence: activation of the hydroxyl group, typically by converting it into a better leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an appropriate amine, such as ethylamine. To ensure stereochemical inversion (S_N2 reaction), this process requires careful optimization of reaction conditions.

Another approach is the Mitsunobu reaction, which allows for the direct conversion of the alcohol to the amine with inversion of stereochemistry. This reaction typically involves treating the β-hydroxy ester with a nucleophilic amine (e.g., a protected amine like a carbamate) in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Direct amination of alkylboronic esters offers a stereospecific method for this conversion. nih.gov This process involves treating an organoboron compound with methoxyamine and a base like potassium tert-butoxide. nih.gov

Advanced Synthetic Techniques

To address the demand for more efficient, sustainable, and scalable synthetic routes, advanced techniques such as continuous flow chemistry and chemo-enzymatic cascade reactions are being increasingly applied to the synthesis of butanoates and their derivatives.

Continuous Flow Reactor Applications in Butanoate Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. mdpi.commit.edunih.gov These systems typically involve pumping reactant solutions through heated or cooled reactor coils or microreactors. mit.edu

The synthesis of various esters and amides has been successfully demonstrated in continuous flow systems. researchgate.netacs.org For instance, a one-step synthesis of a butanol/butyl butyrate (B1204436) mixture has been achieved under continuous flow conditions using a CuO/ZrO₂ catalyst. nih.gov This process operates without solvents or additives, highlighting the green credentials of flow chemistry. nih.gov Similarly, the synthesis of 4-chloro-3-oxo-ethyl butyrate has been developed using a continuous flow method that involves chlorination followed by esterification in micro-channel reactors, leading to improved yield and product content. patsnap.com The precise control over reaction parameters such as temperature, pressure, and residence time in flow reactors allows for optimization of reaction conditions that can be challenging to achieve in batch. mdpi.commit.edunih.gov

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic cascade reactions combine the high selectivity of biocatalysts with the versatility of chemical transformations in a single pot, avoiding the need to isolate intermediates. researchgate.netacs.orgnih.gov This strategy can lead to more efficient and sustainable processes. researchgate.net

A chemo-enzymatic approach can be envisioned for the synthesis of this compound. For example, a lipase (B570770) could be used to hydrolyze a β-keto ester to the corresponding β-keto acid, which is then aminated in situ by a transaminase. nih.gov This approach has been successfully used for the synthesis of aromatic β-amino acids, overcoming the instability of β-keto acid intermediates. nih.gov

The integration of enzymatic reactions with chemical steps in a flow system is a particularly powerful strategy. researchgate.net A flow-based chemo-enzymatic synthesis has been developed for active pharmaceutical ingredients, where an immobilized acyltransferase was used to prepare amide and ester intermediates, followed by in-line purification and a subsequent chemical hydrogenation step. researchgate.net Such integrated systems enhance automation and process efficiency. researchgate.net

Asymmetric Synthesis of Chiral this compound Stereoisomers

The direct asymmetric synthesis of chiral β-amino esters from prochiral precursors represents the most atom-economical and elegant approach. researchgate.net Transaminases (TAs), also known as aminotransferases, have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones and keto esters. researchgate.netnih.gov

These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes can catalyze the transfer of an amino group from an amine donor (e.g., alanine (B10760859) or isopropylamine) to a carbonyl acceptor. nih.govresearchgate.net By using an appropriate ω-transaminase, a β-keto ester like ethyl acetoacetate can be directly converted to a chiral β-amino ester. researchgate.net The equilibrium of this reaction can be unfavorable, but strategies such as using a co-enzyme regeneration system or removing the pyruvate (B1213749) by-product with a pyruvate decarboxylase can drive the reaction to completion. tdx.cat

The substrate scope of wild-type transaminases can be limited, especially for bulky substrates. researchgate.net However, protein engineering has been successfully employed to improve the catalytic activity and stereoselectivity of transaminases, enabling the synthesis of a wider range of chiral β-amino esters with high yields and enantiomeric excess. researchgate.net

Another approach is the direct reductive amination of ketones. rsc.org For example, using a Re₂O₇/NaPF₆ catalyst allows for the direct reductive amination of ketones with electron-deficient amines, offering excellent chemoselectivity and diastereoselectivity. rsc.org

Enantioselective Catalysis

Enantioselective catalysis offers a powerful approach to access enantiomerically enriched β-amino esters. These methods typically involve the use of a chiral catalyst to control the stereochemical outcome of a reaction that forms a new stereocenter.

One prominent strategy is the asymmetric hydrogenation of β-enamino esters. For instance, the hydrogenation of (Z)-enamines catalyzed by rhodium complexes with chiral mono- and bi-dentate phosphine (B1218219) ligands has been shown to produce β-amino esters with high enantioselectivity. hilarispublisher.com For example, the use of a chiral bisphosphine ligand, Me-BDPMI, with a Rh(I) catalyst for the hydrogenation of an N-acetylated β-enamino acid methyl ester achieved a 96% enantiomeric excess (ee) with 100% conversion. acs.org

Copper-catalyzed reactions have also emerged as a versatile tool for the enantioselective synthesis of β-amino esters. A notable example is the hydroamination of α,β-unsaturated esters. nih.gov This method utilizes a copper hydride (CuH) catalyst with a chiral ligand to achieve regioselective hydrocupration at the β-position, followed by reaction with an electrophilic aminating agent like 1,2-benzisoxazole. This approach provides access to enantioenriched β-amino acid derivatives from readily available starting materials. nih.gov

Furthermore, chiral primary amines can act as organocatalysts in asymmetric transformations of β-ketoesters. For example, a catalyst derived from tert-leucine has been successfully employed in the α-hydrazination of acyclic β-ketoesters, yielding the desired product with up to 95% ee. acs.org These catalysts form chiral enamine intermediates that react with high stereocontrol. acs.org

The following table summarizes selected enantioselective catalytic methods for the synthesis of β-amino ester analogs.

| Catalyst System | Substrate | Product Type | Enantiomeric Excess (ee) | Reference |

| Rh(I) / Me-BDPMI | N-acetylated β-enamino acid methyl ester | β-Amino ester | 96% | acs.org |

| Copper Hydride / Chiral Ligand | α,β-Unsaturated ester | β-Amino ester | Not specified | nih.gov |

| Chiral Primary Amine (from tert-leucine) | Acyclic β-ketoester | α-Hydrazino-β-ketoester | 95% | acs.org |

| Rhodium(II) prolinate | Methyl aryldiazoacetate and bis-silyl protected methylamine | β-Amino ester | Not specified | nih.gov |

Diastereoselective Synthesis

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. This is often achieved by using a chiral auxiliary or a substrate-controlled reaction.

A practical method for the large-scale synthesis of β-amino esters involves the coupling of a chiral imine with a Reformatsky reagent. For example, an imine derived from (S)-phenylglycinol and 3-trimethylsilylpropanal (B3031177) was coupled with a Reformatsky reagent to yield the corresponding β-amino ester with a diastereomeric excess (de) of over 98%. acs.org The chiral auxiliary, (S)-phenylglycinol, directs the stereochemical outcome of the reaction.

Another approach involves the reduction of fluorinated β-enamino esters. The chemical reduction of these substrates using a combination of zinc iodide (ZnI2) and sodium borohydride (B1222165) (NaBH4) has been shown to proceed with high syn-diastereoselectivity, affording α-methyl-β-fluoroalkyl-β-amino esters in good to excellent yields. acs.org A proposed metal-chelated six-membered transition state model explains the observed stereochemical preference. acs.org

The aldol (B89426) condensation of a glycine (B1666218) enolate with a chiral aldehyde, such as those derived from ribose or galactose, represents a method for synthesizing glycosyl-β-hydroxy-α-amino esters. tandfonline.com This reaction establishes the diastereoselectivity based on the inherent chirality of the sugar-derived aldehyde.

The following table presents data on selected diastereoselective synthetic routes to β-amino ester analogs.

| Method | Substrates | Product Type | Diastereomeric Excess (de) | Reference |

| Chiral Imine Coupling | Chiral imine and Reformatsky reagent | β-Amino ester | >98% | acs.org |

| Reduction of β-enamino esters | Fluorinated β-enamino ester, ZnI2/NaBH4 | syn-α-Methyl-β-fluoroalkyl-β-amino ester | High | acs.org |

| Aldol Condensation | Glycine enolate and chiral sugar-derived aldehyde | Glycosyl-β-hydroxy-α-amino ester | Not specified | tandfonline.com |

| Stereodivergent Allylation | Chiral N-tert-butanesulfinyl imine and allyl bromide | α-disubstituted β-homoproline | Complete | acs.org |

Reactivity of the Amine Moiety

The amine group in this compound is a secondary amine, which confers upon it specific reactivity patterns, primarily as a nucleophile.

Secondary amines, such as the one present in this compound, readily participate in nucleophilic substitution reactions. A key example is acylation, where the amine reacts with acylating agents like acid chlorides, anhydrides, and even other esters. ncert.nic.in This reaction involves the replacement of the hydrogen atom on the nitrogen with an acyl group, leading to the formation of an amide. ncert.nic.in The reaction is typically conducted in the presence of a base stronger than the amine itself, such as pyridine, to neutralize the acid byproduct (e.g., HCl) and drive the equilibrium towards the product side. ncert.nic.in

Another significant nucleophilic substitution is alkylation. Amines can be alkylated by reacting with alkyl halides. ncert.nic.in The primary amine formed from the ammonolysis of an alkyl halide can further react to form secondary and tertiary amines, and eventually quaternary ammonium salts. ncert.nic.in This demonstrates that the secondary amine of this compound can act as a nucleophile, attacking the electrophilic carbon of an alkyl halide.

Table 1: Nucleophilic Substitution Reactions of the Amine Moiety

| Reaction Type | Reagent | Product Type | General Conditions |

| Acylation | Acid Chloride (R-COCl) | N,N-disubstituted amide | Presence of a base (e.g., pyridine) |

| Acylation | Acid Anhydride ((RCO)₂O) | N,N-disubstituted amide | Presence of a base (e.g., pyridine) |

| Acylation | Ester (R-COOR') | N,N-disubstituted amide | Often requires heat or catalysis |

| Alkylation | Alkyl Halide (R-X) | Tertiary amine | - |

Secondary amines can undergo addition reactions with certain unsaturated compounds. For instance, they can react with aldehydes and ketones to form enamines. libretexts.org This reaction is acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-carbon double bond adjacent to the nitrogen atom. libretexts.org

Similarly, secondary amines can add to α,β-unsaturated carbonyl compounds in a process known as conjugate addition or Michael addition. In the case of this compound, while the amine is already a product of a conjugate addition-type reaction (of ethylamine to ethyl crotonate), it could potentially react with another Michael acceptor. A patent describes the synthesis of a similar compound, ethyl 3-(pyridin-2-ylamino) propanoate, via the reaction of 2-aminopyridine with ethyl acrylate, which is a Michael addition. google.com

Table 2: Addition Reactions of the Amine Moiety

| Reaction Type | Reagent | Product Type | General Conditions |

| Enamine Formation | Aldehyde or Ketone | Enamine | Acid catalysis, removal of water |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino carbonyl compound | - |

Reactivity of the Ester Functional Group

The ester group in this compound is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

In the presence of an acid catalyst and a large excess of water, esters can be hydrolyzed back to their constituent carboxylic acid and alcohol. chemistrysteps.comlibretexts.org This reaction is the reverse of Fischer esterification and is an equilibrium process. chemistrysteps.comjove.com The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. jove.comlibretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. jove.com Subsequent proton transfer and elimination of an alcohol molecule yield the carboxylic acid and regenerate the acid catalyst. jove.com For this compound, acid-catalyzed hydrolysis would yield 3-(ethylamino)butanoic acid and ethanol.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol. chemistrysteps.comlibretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.org This intermediate then collapses, expelling the alkoxide leaving group to form a carboxylic acid. The alkoxide is a strong base and immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt and alcohol. chemistrysteps.com In the case of this compound, saponification with a base like sodium hydroxide would produce sodium 3-(ethylamino)butanoate and ethanol.

Table 3: Ester Hydrolysis Reactions

| Reaction Type | Reagent | Product(s) | Key Feature |

| Acid-Catalyzed Hydrolysis | Water, Acid Catalyst (e.g., H₂SO₄) | Carboxylic Acid, Alcohol | Reversible equilibrium |

| Base-Catalyzed Hydrolysis (Saponification) | Base (e.g., NaOH), Water | Carboxylate Salt, Alcohol | Irreversible |

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org This reaction proceeds through a similar nucleophilic acyl substitution mechanism as hydrolysis. Under acidic conditions, the carbonyl group is protonated to increase its electrophilicity before the new alcohol attacks. wikipedia.org Under basic conditions, the incoming alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the ester. masterorganicchemistry.com For this compound, reacting it with a different alcohol, for example, methanol, in the presence of a suitable catalyst would result in the formation of Mthis compound and ethanol. The reaction is typically driven to completion by using a large excess of the reactant alcohol or by removing the alcohol product as it is formed. wikipedia.org

Table 4: Transesterification Reaction

| Reaction Type | Reagent | Product(s) | Catalyst |

| Transesterification | Alcohol (R'-OH) | New Ester (R-COOR'), Original Alcohol (R''-OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOR') |

Aminolysis of the Ester Group

The ester functional group in this compound is susceptible to nucleophilic attack by amines, a reaction known as aminolysis, which results in the formation of an amide. This transformation proceeds via a nucleophilic acyl substitution mechanism. chemistrysteps.com The reaction is typically slower than the aminolysis of more reactive acyl derivatives like acyl chlorides or anhydrides due to the poorer leaving group ability of the ethoxide (EtO⁻). chemistrysteps.com

The general mechanism for the aminolysis of this compound with a primary amine (R'-NH₂) is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the attacking amine adds to the electrophilic carbonyl carbon of the ester. This step forms a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the newly added nitrogen atom to the ethoxy group, a step often facilitated by another amine molecule acting as a base. This makes the ethoxy group a better leaving group (ethanol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethanol molecule.

Deprotonation: The resulting protonated amide is deprotonated by a base (such as another molecule of the amine) to yield the final amide product.

The rate of aminolysis can be influenced by several factors, including the nature of the attacking amine, temperature, and the presence of catalysts. nih.gov While the reaction can proceed uncatalyzed at elevated temperatures, various catalysts can facilitate the transformation under milder conditions. nih.gov

Below is a table illustrating the hypothetical outcome of the aminolysis of this compound with different amines under thermal conditions.

| Attacking Amine | Product | Reaction Conditions | Hypothetical Yield (%) |

| Ammonia (NH₃) | 3-(Ethylamino)butanamide | 100°C, sealed tube | 65 |

| Methylamine (CH₃NH₂) | N-Methyl-3-(ethylamino)butanamide | 80°C, neat | 70 |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-3-(ethylamino)butanamide | 120°C, neat | 55 |

This table presents hypothetical data based on general principles of ester aminolysis and is for illustrative purposes only.

Stereochemical Dynamics and Epimerization Pathways

This compound possesses a chiral center at the C3 position of the butanoate backbone. The stereochemical integrity of this center is crucial in contexts where enantiopure forms of the molecule are required. Epimerization, the change in configuration at one of several stereogenic centers in a molecule, can occur under certain conditions. nih.gov

The primary pathway for epimerization at the C3 position involves the deprotonation of the α-proton (the proton on C2) to form an enolate intermediate. While the C3 proton is not directly removed, the formation of an enolate at the C2 position can, under certain circumstances, facilitate racemization at the adjacent C3 center, particularly if the substituent at C3 can participate in resonance or other stabilizing interactions. However, a more direct pathway for epimerization at the C3 position in β-amino esters involves the abstraction of the proton at the C3 position itself, although this is generally less favorable due to the higher pKa of a C-H bond compared to an α-proton to a carbonyl.

A more plausible mechanism for epimerization at the C3 center of this compound under basic conditions involves the formation of an aziridinium (B1262131) intermediate or through a retro-Michael/Michael addition sequence. In a basic medium, the amine can be deprotonated, and subsequent intramolecular cyclization could lead to a strained three-membered ring, which upon reopening could lead to a mixture of epimers.

The rate of epimerization is highly dependent on the reaction conditions, particularly the strength of the base and the temperature. u-tokyo.ac.jp

| Condition | Proposed Mechanism | Extent of Epimerization |

| Strong Base (e.g., LDA) at low temp | Enolate formation at C2 | Low to Moderate |

| Refluxing in basic methanol | Retro-Michael/Michael addition | Moderate to High |

| Acidic Conditions | Unlikely to proceed | Negligible |

This table outlines plausible epimerization pathways and is for conceptual understanding.

Redox Chemistry of the Butanoate Backbone

The butanoate backbone of this compound, along with its functional groups, can undergo both oxidation and reduction reactions.

The secondary amine in this compound is the most susceptible site for oxidation. Mild oxidizing agents can convert the secondary amine to a hydroxylamine (B1172632) or a nitrone. Stronger oxidizing agents can lead to the cleavage of the C-N bond or the formation of a ketone at the C3 position, although this would require harsh conditions.

The butanoate backbone itself is relatively resistant to oxidation under standard conditions. However, under forcing conditions with powerful oxidizing agents, cleavage of C-C bonds can occur.

| Oxidizing Agent | Potential Product(s) |

| Hydrogen Peroxide (H₂O₂) | N-hydroxy-N-ethyl-3-aminobutanoate |

| Potassium Permanganate (KMnO₄) | Cleavage products |

| Dess-Martin Periodinane | No reaction at the backbone |

This table provides a hypothetical overview of potential oxidation products.

The ester group of this compound can be reduced to a primary alcohol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, leading to the formation of an aldehyde intermediate, which is then further reduced to the alcohol.

The use of milder reducing agents, such as sodium borohydride (NaBH₄), is generally not effective for the reduction of esters but can reduce ketones and aldehydes. youtube.com Therefore, selective reduction of other functional groups in the presence of the ester is possible.

Diastereoselective reduction of related β-enamino esters to β-amino esters has been reported, suggesting that the stereochemical outcome of reductions on similar substrates can be controlled. acs.orgacs.org In the case of reducing the ester of this compound, the product would be 3-(ethylamino)butan-1-ol.

| Reducing Agent | Product | Reaction Conditions | Hypothetical Yield (%) |

| Lithium Aluminum Hydride (LiAlH₄) | 3-(Ethylamino)butan-1-ol | THF, 0°C to rt | 90 |

| Sodium Borohydride (NaBH₄) | No reaction | Methanol, rt | 0 |

| Diisobutylaluminium Hydride (DIBAL-H) | 3-(Ethylamino)butanal | Toluene, -78°C | 75 |

This table presents hypothetical data on reduction reactions and is for illustrative purposes.

Advanced Spectroscopic Characterization for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the magnetic properties of atomic nuclei. The following subsections detail the expected NMR characteristics of Ethyl 3-(ethylamino)butanoate.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, and the coupling constants (J) reveal information about the connectivity of neighboring protons.

Based on the analysis of analogous compounds such as ethyl 3-aminobutanoate and N-ethylated amines, the following proton signals are anticipated:

Ethyl Ester Group: A quartet corresponding to the methylene (B1212753) protons (-O-CH₂-CH₃) is expected to appear in the downfield region, typically around 4.1 ppm, due to the deshielding effect of the adjacent oxygen atom. These protons would be split by the neighboring methyl protons. The terminal methyl protons (-O-CH₂-CH₃) would appear as a triplet around 1.2 ppm.

Butanoate Backbone: The protons on the carbon adjacent to the carbonyl group (C2-H₂) are expected to resonate as a doublet of doublets around 2.4-2.5 ppm. The proton at the chiral center (C3-H) would likely appear as a multiplet around 3.0-3.2 ppm, coupled to the protons on C2 and the adjacent methyl group. The methyl group attached to the chiral center (C4-H₃) would present as a doublet around 1.1-1.2 ppm.

N-Ethyl Group: The methylene protons of the N-ethyl group (-NH-CH₂-CH₃) are predicted to be a quartet around 2.6-2.8 ppm, coupled to the adjacent methyl protons. The terminal methyl protons of the N-ethyl group (-NH-CH₂-CH₃) would appear as a triplet around 1.0-1.1 ppm.

Amine Proton: The N-H proton is expected to show a broad signal, the chemical shift of which can be highly variable depending on the solvent and concentration, but typically falls in the range of 1.5-3.0 ppm.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -O-CH₂-CH₃ | ~4.1 | Quartet | ~7.1 |

| -O-CH₂-CH₃ | ~1.2 | Triplet | ~7.1 |

| -CH₂-C(=O)- | ~2.4-2.5 | Doublet of Doublets | - |

| -CH(NH)- | ~3.0-3.2 | Multiplet | - |

| -CH(CH₃)- | ~1.1-1.2 | Doublet | ~6.5 |

| -NH-CH₂-CH₃ | ~2.6-2.8 | Quartet | ~7.2 |

| -NH-CH₂-CH₃ | ~1.0-1.1 | Triplet | ~7.2 |

| -NH- | ~1.5-3.0 | Broad Singlet | - |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The predicted chemical shifts for this compound are based on data from similar β-amino esters.

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and is expected to appear at approximately 172-173 ppm.

Ester Alkoxy Carbons: The methylene carbon of the ethyl ester (-O-CH₂) is anticipated around 60 ppm, while the methyl carbon (-O-CH₂-CH₃) would be found further upfield at about 14 ppm.

Butanoate Backbone Carbons: The carbon at the chiral center (C3) bearing the amino group is expected to resonate around 50-55 ppm. The carbon adjacent to the carbonyl group (C2) would likely be at approximately 40-42 ppm, and the methyl carbon at C4 is predicted to be around 20-22 ppm.

N-Ethyl Group Carbons: The methylene carbon of the N-ethyl group is expected around 42-44 ppm, and the terminal methyl carbon at approximately 15 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C(=O)- | ~172.5 |

| -O-CH₂-CH₃ | ~60.3 |

| -CH(NH)- | ~52.0 |

| -NH-CH₂-CH₃ | ~43.1 |

| -CH₂-C(=O)- | ~41.5 |

| -CH(CH₃)- | ~21.2 |

| -NH-CH₂-CH₃ | ~15.2 |

| -O-CH₂-CH₃ | ~14.2 |

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton coupling correlations. For instance, cross-peaks would be observed between the -O-CH₂- protons and the -O-CH₂-CH₃ protons of the ethyl ester. Similarly, correlations would be seen between the C3-H proton and the protons on C2 and C4, as well as between the methylene and methyl protons of the N-ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom. For example, the proton signal at ~4.1 ppm would correlate with the carbon signal at ~60.3 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. For example, the protons of the ethyl ester's methyl group (~1.2 ppm) would show a correlation to the ester carbonyl carbon (~172.5 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This would be valuable for determining the preferred conformation of the molecule, for instance, by observing through-space interactions between the protons of the N-ethyl group and the butanoate backbone.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure from its fragmentation pattern.

In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interaction with the GC column before being introduced into the mass spectrometer. For this compound, electron ionization (EI) would be a common ionization method. The molecular ion peak ([M]⁺) would be expected at m/z 159. The fragmentation of β-amino esters under EI typically involves several key pathways. researchgate.net

A characteristic fragmentation is the α-cleavage adjacent to the nitrogen atom. nih.gov This would involve the loss of the largest alkyl group attached to the nitrogen-bearing carbon, leading to a prominent fragment ion. Another common fragmentation pathway for esters is the cleavage of the C-O bond of the ester, resulting in the loss of the ethoxy radical (-•OCH₂CH₃) to give an acylium ion. McLafferty rearrangement is also a possibility if a gamma-hydrogen is available for transfer to the carbonyl oxygen.

Predicted Key Fragments in the GC-MS (EI) of this compound

| m/z | Possible Fragment Identity | Fragmentation Pathway |

| 159 | [C₈H₁₇NO₂]⁺ | Molecular Ion |

| 144 | [M - CH₃]⁺ | Loss of a methyl radical |

| 114 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical |

| 86 | [CH₃CH=N⁺HCH₂CH₃] | α-cleavage |

| 72 | [CH(CH₃)C(=O)H]⁺ | Cleavage and rearrangement |

LC-MS is particularly suitable for the analysis of less volatile and thermally labile compounds. For this compound, reverse-phase liquid chromatography coupled with electrospray ionization (ESI) in positive ion mode would be a standard approach. In ESI, the molecule is typically protonated to form the [M+H]⁺ ion. For this compound, the [M+H]⁺ ion would be observed at m/z 160.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide further structural information. Common fragmentation pathways in ESI-MS/MS for protonated amino esters include the neutral loss of ethanol (B145695) (C₂H₅OH) and the loss of the entire ester group.

The analysis of secondary amines and amino esters by LC-MS often benefits from derivatization to improve chromatographic separation and ionization efficiency, although direct analysis is also feasible. acs.orgorganic-chemistry.org

Predicted Key Fragments in the LC-MS/MS (ESI+) of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Possible Fragment Identity |

| 160 | 114 | 46 | Loss of ethanol |

| 160 | 88 | 72 | Loss of ethyl butenoate fragment |

| 160 | 72 | 88 | Loss of ethylamine (B1201723) fragment |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision (typically to four or five decimal places), HRMS allows for the unambiguous determination of a compound's molecular formula.

For this compound, with a chemical formula of C8H17NO2, the theoretical exact mass can be calculated. This calculated value serves as a benchmark for comparison with the experimentally obtained HRMS data. The high resolution of the instrument allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

Expected HRMS Data for this compound:

In a typical HRMS experiment, the compound would be ionized, often resulting in the formation of a protonated molecule, [M+H]+. The instrument would then measure the m/z of this ion. The high accuracy of the measurement allows for the confirmation of the elemental composition against a database of known compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, such as this compound. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

A key advantage of ESI is its ability to produce intact molecular ions, often in the form of protonated molecules [M+H]+ or adducts with other cations (e.g., [M+Na]+). This provides direct information about the molecular weight of the compound.

Furthermore, by inducing fragmentation of the molecular ion (a technique known as tandem mass spectrometry or MS/MS), valuable structural information can be obtained. While no specific ESI-MS/MS data for this compound was found, analysis of a structurally related compound, Ethyl 3-(N-butylacetamido)propanoate, from the MassBank database (accession numbers MSBNK-Eawag-EQ01142107 and MSBNK-Eawag-EQ01142104) can provide insights into potential fragmentation pathways. The fragmentation patterns observed in the ESI-MS/MS spectra of related compounds can help in postulating the fragmentation behavior of this compound, which would be crucial for its structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups: the ester and the secondary amine.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Secondary Amine) | 3300-3500 (moderate, sharp) | Stretch |

| C-H (Alkyl) | 2850-2960 (strong, sharp) | Stretch |

| C=O (Ester) | 1735-1750 (strong, sharp) | Stretch |

| C-O (Ester) | 1000-1300 (strong) | Stretch |

| C-N | 1020-1250 (moderate) | Stretch |

Data is based on standard IR correlation tables and spectra of related compounds.

Analysis of the IR spectra of related ester-containing compounds, such as ethyl butyrate (B1204436) and ethyl 3-hydroxybutanoate from the NIST WebBook, confirms the presence of the strong C=O stretching vibration in the region of 1715-1740 cm⁻¹. researchgate.netnist.govnist.gov The presence of the N-H and C-N stretching bands would be the key differentiators for this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Analysis (if applicable)

This compound possesses a chiral center at the third carbon atom of the butanoate chain. This means that the compound can exist as a pair of non-superimposable mirror images, known as enantiomers. Chiroptical spectroscopy, and specifically Circular Dichroism (CD) spectroscopy, is the primary technique for studying and differentiating these enantiomers.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum will show positive or negative peaks (known as Cotton effects) at wavelengths corresponding to the electronic transitions of the chromophores in the vicinity of the chiral center.

For this compound, the ester carbonyl group (C=O) would be the main chromophore responsible for the CD signal. The sign and magnitude of the Cotton effect would be characteristic of the absolute configuration (R or S) of the chiral center.

While no specific CD spectra for this compound were found in the reviewed literature, it is a critical technique for its complete stereochemical characterization. The synthesis of this compound would likely result in a racemic mixture (an equal mixture of both enantiomers), which would be CD-inactive. Enantioselective synthesis or chiral separation would be required to obtain the individual enantiomers, which could then be analyzed by CD spectroscopy to determine their absolute stereochemistry.

Computational Chemistry and Theoretical Investigations of Ethyl 3 Ethylamino Butanoate

Molecular Structure and Conformational Analysis

The three-dimensional structure and conformational flexibility of Ethyl 3-(ethylamino)butanoate are dictated by the rotations around its single bonds. A thorough understanding of these conformational preferences is crucial as they can significantly influence the molecule's physical properties and reactivity.

Potential Energy Surface Exploration

The potential energy surface (PES) of this compound would be a complex, multidimensional landscape defined by the molecule's internal coordinates. Exploration of this surface is fundamental to identifying the most stable conformations (energy minima) and the energy barriers (saddle points) that separate them.

Computational methods, such as molecular mechanics or more accurate quantum chemical calculations, would be employed to systematically vary the key dihedral angles and calculate the corresponding energy. The resulting data would map out the PES, revealing the energetically favorable arrangements of the ethyl ester and ethylamino groups. It is expected that the most stable conformers would minimize steric hindrance between bulky groups, similar to the anti-conformation observed in molecules like butane. youtube.comyoutube.com The presence of the nitrogen and oxygen atoms would also introduce electrostatic interactions, including potential intramolecular hydrogen bonding between the amine hydrogen and the carbonyl oxygen, which would further influence the conformational landscape.

Torsional Angle Analysis

For instance, the rotation around the C(2)-C(3) bond would be particularly important. Similar to the conformational analysis of butane, which identifies staggered (gauche and anti) and eclipsed conformations, this compound would exhibit analogous arrangements. youtube.comyoutube.com The staggered conformations, where the substituents are farther apart, would be energetically favored over the eclipsed conformations, where they are in closer proximity, due to lower torsional strain. The relative energies of the gauche and anti-conformers would depend on the steric and electronic interactions between the ethylamino group and the rest of the molecule.

Table 1: Hypothetical Torsional Angles and Relative Energies for Key Conformations of this compound

| Conformation | Dihedral Angle (H-C3-C2-C(O)) | Relative Energy (kcal/mol) | Description |

| Anti | ~180° | 0.0 | Most stable conformation with bulky groups farthest apart. |

| Gauche | ~60° | 0.9 | Staggered conformation with some steric interaction. |

| Eclipsed 1 | ~120° | 3.5 | Eclipsed conformation with significant steric strain. |

| Syn | 0° | >5.0 | Highest energy eclipsed conformation with maximum steric clash. |

Note: This table is illustrative and based on general principles of conformational analysis. Specific values for this compound would require dedicated computational studies.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful toolkit for investigating the electronic structure, spectroscopic properties, and reactivity of molecules like this compound.

Density Functional Theory (DFT) Studies for Electronic Structure

DFT studies are instrumental in understanding the distribution of electrons within a molecule, which in turn governs its chemical behavior. acs.orgearthlinepublishers.com For this compound, DFT calculations could be used to determine a variety of electronic properties.

These calculations would involve selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to solve the Kohn-Sham equations for the molecule. The output would provide insights into the molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. Furthermore, the calculation of electrostatic potential maps would visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, highlighting the likely sites for chemical attack. Studies on related beta-amino esters have utilized DFT to elucidate their interactions and biological activity. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations can predict spectroscopic parameters with a high degree of accuracy, serving as a valuable tool for structure verification and analysis. For this compound, DFT methods could be employed to predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C).

The prediction process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). The accuracy of these predictions is highly dependent on the chosen computational level (functional and basis set) and whether solvent effects are considered. Comparing the predicted NMR spectra with experimental data can confirm the proposed structure and its dominant conformation in solution.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) (Illustrative) | Experimental Chemical Shift (ppm) (Hypothetical) |

| C=O | 172.5 | 171.8 |

| O-CH₂ | 61.2 | 60.5 |

| N-CH₂ | 45.8 | 45.1 |

| C3 | 51.5 | 50.9 |

| C2 | 40.1 | 39.6 |

| O-CH₂-CH₃ | 14.3 | 14.1 |

| N-CH₂-CH₃ | 15.2 | 14.9 |

| C4 | 20.7 | 20.2 |

Note: This table presents illustrative data to demonstrate the principle of NMR prediction. Actual values would be subject to experimental measurement and specific computational modeling.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to explore the potential chemical reactions of this compound by mapping out the reaction pathways and identifying the transition states. This is crucial for understanding reaction mechanisms and predicting reaction rates.

For example, the hydrolysis of the ester group or the N-alkylation of the amino group are two plausible reactions. Using DFT, the geometries of the reactants, products, and any intermediates can be optimized. Transition state search algorithms would then be used to locate the saddle points on the potential energy surface that connect these stable species. The energy of the transition state relative to the reactants gives the activation energy barrier for the reaction. A lower activation energy implies a faster reaction rate. Such computational studies have been effectively used to investigate the mechanisms of similar reactions, such as the aminolysis of esters. acs.org Analysis of the vibrational frequencies at the transition state (which should have exactly one imaginary frequency) confirms that it is a true saddle point connecting the desired reactant and product.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for understanding the behavior of molecules at an atomic level. nih.gov For this compound, MD simulations can provide critical insights into its conformational landscape and the influence of surrounding solvent molecules on its structure and dynamics. Such studies are foundational for predicting the molecule's physical properties and its interactions in a biological or chemical system.

The conformational space of a molecule dictates its shape and, consequently, its function and reactivity. acs.org MD simulations of this compound would involve calculating the forces between atoms and using them to predict the molecule's motion over time. By simulating the molecule in different environments, such as in a vacuum, in water, or in an organic solvent, researchers can observe how intermolecular interactions affect the molecule's preferred three-dimensional structures. nih.gov

A typical MD simulation protocol for this compound would involve:

System Setup: Defining the initial coordinates of the molecule and placing it in a simulation box, which may be filled with a chosen solvent.

Energy Minimization: Optimizing the initial geometry to remove any unfavorable atomic clashes.

Equilibration: Gradually bringing the system to the desired temperature and pressure.

Production Run: Running the simulation for a sufficient length of time to sample a representative range of conformational states.

Analysis of the simulation trajectory can reveal the most stable conformers, the energy barriers between them, and the flexibility of different parts of the molecule. drugdesign.org For instance, the torsion angles of the rotatable bonds in this compound can be monitored to identify the most populated conformational families.

To illustrate the potential findings from such a study, a hypothetical data table is presented below. This table shows the relative populations of different conformers of this compound in two different solvents, as might be determined from an MD simulation.

| Conformer | Key Torsion Angle (degrees) | Population in Water (%) | Population in Chloroform (%) |

|---|---|---|---|

| Extended | 180 | 45 | 60 |

| Gauche 1 | 60 | 25 | 15 |

| Gauche 2 | -60 | 25 | 15 |

| Folded | Variable | 5 | 10 |

Ligand-Protein Docking Studies relevant to Biocatalytic Transformations

Biocatalytic transformations, which use enzymes to catalyze chemical reactions, are of great interest for the synthesis of chiral compounds like this compound. mdpi.com Ligand-protein docking is a computational technique that can predict the preferred binding mode of a small molecule (ligand) to a protein. nih.gov In the context of this compound, docking studies can be instrumental in understanding how it might interact with enzymes capable of catalyzing its transformation, such as lipases or esterases. researchgate.netnih.gov

These enzymes are known to catalyze the hydrolysis or transesterification of esters. hud.ac.uksciencegate.app A docking study could help predict whether this compound is a viable substrate for a particular enzyme and can provide insights into the potential stereoselectivity of the reaction. The general procedure for a ligand-protein docking study involves:

Preparation of the Protein Structure: Obtaining a three-dimensional structure of the target enzyme, often from a public database like the Protein Data Bank.

Preparation of the Ligand Structure: Generating a 3D model of this compound and optimizing its geometry.

Docking Simulation: Using a docking program to place the ligand into the active site of the enzyme in various orientations and conformations.

Scoring and Analysis: Evaluating the predicted binding poses based on a scoring function that estimates the binding affinity. The poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net

For example, a hypothetical docking study of this compound with a lipase (B570770) could reveal the proximity of the ester carbonyl group to the catalytic triad (B1167595) of the enzyme (e.g., Ser-His-Asp), which is essential for catalysis. researchgate.net The binding energy and the specific interactions observed can help in ranking different enzymes for their potential to act on this substrate.

Below is a hypothetical data table summarizing the results of docking this compound into the active sites of three different lipases.

| Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Catalytic Efficiency |

|---|---|---|---|

| Lipase A | -7.5 | Ser105, His224, Asp187 | High |

| Lipase B | -6.2 | Ser105, Trp88 | Moderate |

| Lipase C | -4.8 | Phe17, Leu208 | Low |

These computational investigations, while theoretical, are invaluable for guiding experimental work by narrowing down the conditions and enzyme candidates for the successful biocatalytic transformation of this compound.

Applications and Role in Complex Organic Synthesis

Development of Novel Synthetic Reagents and Chiral Auxiliaries

The development of novel synthetic reagents and chiral auxiliaries is a cornerstone of modern organic chemistry, enabling the efficient and stereoselective synthesis of complex molecules. While specific, widely-adopted reagents directly derived from Ethyl 3-(ethylamino)butanoate are not extensively documented in mainstream chemical literature, its structure lends itself to such applications.

The core concept of a chiral auxiliary is to temporarily introduce a chiral element to a prochiral substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered. For this compound to function as a chiral auxiliary, it would first need to be resolved into its individual enantiomers, (R)- and (S)-Ethyl 3-(ethylamino)butanoate.

Hypothetical Applications as a Chiral Auxiliary:

Aldol (B89426) and Michael Reactions: The ethylamino group of a single enantiomer of this compound could be further functionalized to create a more sterically demanding substituent. This modified chiral molecule could then be used to direct the facial selectivity of enolate attack in aldol or Michael reactions.

Asymmetric Alkylation: The nitrogen atom could be part of a chiral ligand for a metal catalyst, or the entire molecule could be used to form a chiral amide enolate, directing the approach of an electrophile to one face of the molecule.

While these applications are theoretically plausible, the synthesis and application of chiral auxiliaries derived from this compound are not prominently reported, suggesting that other, more established chiral auxiliaries are generally preferred by synthetic chemists.

Intermediate in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a new product that contains portions of all the starting materials. The utility of a compound as an intermediate in MCRs often stems from its ability to participate in sequential bond-forming events.

This compound possesses two key reactive sites for MCRs: the nucleophilic secondary amine and the electrophilic ester carbonyl (or the enolizable α-carbon).

Potential Roles in MCRs:

Ugi-type Reactions: While a classic Ugi four-component reaction typically involves a primary amine, variations of this reaction could potentially incorporate a secondary amine like this compound. The amine could react with an aldehyde or ketone to form an iminium ion, which is then attacked by a nucleophile (like an isocyanide) and an acid component.

Passerini-type Reactions: Similar to the Ugi reaction, the amine functionality could play a role in variations of the Passerini three-component reaction.

Biginelli and Hantzsch Reactions: Although these are classic MCRs for the synthesis of dihydropyrimidines and dihydropyridines, respectively, and typically involve urea/thiourea and ammonia/primary amines, modified protocols could potentially utilize a β-amino ester like this compound to generate novel heterocyclic scaffolds.

Research into the specific use of this compound as a key intermediate in well-established or novel MCRs is not widely published. Its structural motifs are common, and it is conceivable that it has been used in this context in unpublished or proprietary research. However, based on publicly available scientific literature, its role as a prominent MCR intermediate is not established.

The following table provides a summary of the potential, though not extensively documented, applications of this compound in advanced organic synthesis.

| Application Area | Potential Role of this compound |

| Novel Synthetic Reagents | Could be derivatized to form chiral ligands for asymmetric catalysis. |

| Chiral Auxiliaries | The resolved enantiomers could be used to direct stereoselective reactions, such as aldol additions or alkylations, after appropriate N-functionalization. |

| Multi-Component Reactions (MCRs) | The amine and ester functionalities could participate in sequential reactions like Ugi or Passerini-type condensations to build molecular complexity in a single step. It could also be a substrate in the synthesis of novel heterocyclic compounds via MCRs. |

Q & A

Basic: What experimental parameters are critical for optimizing the synthesis of Ethyl 3-(ethylamino)butanoate?

Methodological Answer:

Optimization requires careful selection of catalysts, reaction time, and purification techniques. For example, asymmetric catalytic methods (e.g., chiral catalysts) can enhance enantiomeric purity, as demonstrated in the synthesis of (S)-ethyl 3-(4-bromophenyl)butanoate, where LCMS analysis confirmed ~95% conversion . Key parameters include:

- Catalyst loading : Adjust to balance reaction rate and cost.

- Solvent system : Use polar aprotic solvents (e.g., ethyl acetate/hexanes) for improved solubility and TLC monitoring (Rf values: 0.52–0.57) .

- Purification : Column chromatography or recrystallization to isolate the product from unreacted starting materials (e.g., residual boronic acid) .

Advanced: How can researchers analyze the stereochemical purity of this compound derivatives?

Methodological Answer:

Chiral HPLC or polarimetry is essential for quantifying enantiomeric excess. For structurally similar esters like ethyl (3S)-3-hydroxybutanoate, chiral stationary phases (e.g., amylose-based columns) resolve enantiomers effectively . Additionally, optical rotation measurements (polarimetry) can validate stereochemical assignments. Cross-reference with NMR data (e.g., NOESY for spatial proximity of substituents) to confirm configurations .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR (1H/13C) : Identify proton environments (e.g., ethylamino protons at δ ~1.2–2.5 ppm) and ester carbonyl signals (δ ~170–175 ppm) .

- LCMS : Confirm molecular ion peaks (e.g., [M+H]+) and monitor reaction progress, as shown in boronic acid coupling reactions .

- IR Spectroscopy : Detect functional groups (e.g., N-H stretch at ~3300 cm⁻¹ and ester C=O at ~1720 cm⁻¹) .

Advanced: What reaction mechanisms enable selective substitution at the ethylamino group in this compound?

Methodological Answer:

The ethylamino group can undergo nucleophilic substitution or acylation. For example:

- Acylation : React with acetyl chloride in the presence of a base (e.g., triethylamine) to form amide derivatives.

- Halogenation : Use thionyl chloride (SOCl₂) to convert the amine to a chloro derivative, as seen in analogous ester halogenation reactions .

Mechanistic studies (e.g., DFT calculations) can predict regioselectivity and transition states for these reactions.

Advanced: How should researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-validation : Combine NMR, LCMS, and IR data to resolve ambiguities. For instance, overlapping NMR signals can be clarified via 2D techniques (e.g., HSQC, HMBC) .

- Error analysis : Quantify uncertainties in instrument calibration (e.g., ±0.01 ppm for NMR) and replicate measurements .

- Reference compounds : Compare data with structurally similar compounds (e.g., ethyl 3-hydroxybutanoate ).

Advanced: What computational approaches predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT calculations : Model transition states and activation energies for substitution or oxidation reactions. Software like Gaussian or ORCA can simulate reaction pathways .

- Molecular docking : Predict interactions with enzymes or catalysts, leveraging databases like PubChem (CID: 62572 for analogous esters ).

Basic: How does the stability of this compound vary under different storage conditions?

Methodological Answer:

- Temperature : Store at –20°C to prevent hydrolysis or thermal degradation.

- Solvent stability : Avoid protic solvents (e.g., water, alcohols) that may hydrolyze the ester moiety. Anhydrous ethyl acetate or hexanes are ideal .

- Light sensitivity : Use amber vials to protect against UV-induced decomposition .

Advanced: What strategies are effective for impurity profiling in this compound batches?

Methodological Answer:

- LCMS/GC-MS : Quantify residual reactants (e.g., ethylamine) and byproducts (e.g., oxidized derivatives) with thresholds ≤0.5% total impurities, as per pharmacopeial standards .

- Chiral chromatography : Detect enantiomeric impurities using methods validated for related compounds like carvedilol derivatives .

- Accelerated stability studies : Expose samples to elevated temperatures/humidity and monitor degradation via TLC or HPLC .

Basic: What synthetic routes avoid racemization in this compound production?

Methodological Answer:

- Enantioselective catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed couplings, as demonstrated in analogous arylbutanoate syntheses .

- Low-temperature reactions : Minimize thermal racemization by maintaining temperatures below 40°C .

Advanced: How can researchers design kinetic studies to elucidate the degradation pathways of this compound?

Methodological Answer:

- Pseudo-first-order kinetics : Monitor degradation under varying pH or solvent conditions using UV-Vis or LCMS .

- Isolation of intermediates : Trap reactive species (e.g., Schiff bases) via quenching with nucleophiles like hydroxylamine .

- Arrhenius analysis : Calculate activation energy (Ea) from rate constants at multiple temperatures to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.